Diethylhomospermine

Antiproliferative Activity Polyamine Analogues L1210 Leukemia

Researchers studying polyamine transport often face inconsistent biological activity due to inappropriate analogue selection. Diethylhomospermine (DEHSPM) offers a potent, well-characterized solution. • Superior potency in L1210 leukemia model with IC50 of 0.06 µM, outperforming DESPM and DENSPM. • Defined affinity for the polyamine transport system (Ki=1.6 µM) enables robust uptake mechanism studies. • Essential reference compound for evaluating metabolic stability and tissue accumulation profiles of polyamine analogues.

Molecular Formula C16H38N4
Molecular Weight 286.50 g/mol
CAS No. 119422-08-1
Cat. No. B1670535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylhomospermine
CAS119422-08-1
Synonyms1,14-bis(ethylamino)-5,10-diazatetradecane
BE-4-4-4
BEHSpm
DEHSPM
N(1),N(14)-bis(ethyl)homospermine
N(1),N(14)-diethylhomospermine
Molecular FormulaC16H38N4
Molecular Weight286.50 g/mol
Structural Identifiers
SMILESCCNCCCCNCCCCNCCCCNCC
InChIInChI=1S/C16H38N4/c1-3-17-11-5-7-13-19-15-9-10-16-20-14-8-6-12-18-4-2/h17-20H,3-16H2,1-2H3
InChIKeyQXOCYGPVDXDFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DEHSPM: Synthetic Polyamine Analogue Overview


Diethylhomospermine (DEHSPM, also referred to as N1,N14-diethylhomospermine, BE-4-4-4) is a synthetic N-alkylated polyamine analogue [1]. It is structurally derived from the natural polyamine spermine and is characterized by ethyl substitutions on the terminal amines [1]. DEHSPM functions by competing with natural polyamines for cellular uptake, depleting intracellular polyamine pools, and interfering with polyamine-dependent cellular processes, thereby exhibiting antiproliferative and antidiarrheal activities [1].

Polyamine depletion model studies in L1210 leukemia cells
Polyamine transport kinetics and uptake mechanism investigations
eIF5A hypusination pathway analysis in T-cell models

Why DEHSPM Cannot Be Interchanged with Analogues


Polyamine analogues are not interchangeable due to subtle but critical differences in their molecular architecture, specifically the length of the methylene backbone and the number of amine groups. These structural variations profoundly impact their biological activity, including antiproliferative potency, cellular uptake kinetics, and metabolic fate [1]. For instance, while N1,N14-diethylhomospermine (DEHSPM), N1,N12-diethylspermine (DESPM), and N1,N11-diethylnorspermine (DENSPM) share a common N-alkylated polyamine scaffold, they exhibit a clear hierarchy of antiproliferative activity (DEHSPM > DESPM > DENSPM) [2]. Furthermore, their metabolism and potential for tissue accumulation of toxic metabolites differ significantly [3]. Therefore, substituting one analogue for another can lead to a complete loss of efficacy or introduce unanticipated toxicity, making precise compound selection essential.

Backbone length Methylene bridge variation alters cellular response rank; reported antiproliferative order may not transfer across models.
Uptake kinetics Transport affinity differences (Ki shift) can lead to ineffective intracellular delivery in certain cell lines.
Metabolic fate Metabolite accumulation profiles diverge; DEHSPM produces long-retained HSPM, unlike DESPM or DENSPM.
Cell-type specificity Activity in bladder cancer lines favors DENSPM; DEHSPM selection requires model-specific validation.

Comparative Efficacy and Selectivity Evidence


Antiproliferative Potency in L1210 Leukemia

In a direct comparative study using L1210 murine leukemia cells, DEHSPM demonstrated significantly greater antiproliferative activity than its close structural analogues, N1,N12-diethylspermine (DESPM) and N1,N11-diethylnorspermine (DENSPM) [1].

L1210 IC50
Head-to-head
DEHSPM 0.06 µM vs DESPM 0.18 µM, DENSPM 1.3 µM
Reported rank within tested set; model-specific endpoint context.
96 h exposure, L1210 murine leukemia cells.
Antiproliferative Activity Polyamine Analogues L1210 Leukemia

Polyamine Transport System Affinity

DEHSPM exhibits high affinity for the polyamine transport system, comparable to DESPM and substantially better than DENSPM [1].

Transport Ki
Head-to-head
DEHSPM 1.6 µM, comparable to DESPM (1.4 µM), >> DENSPM (17 µM)
Supports high-affinity uptake; distinguishes substrate recognition profiles.
L1210 cells, spermidine competition.
Polyamine Transport Cellular Uptake Spermidine Competition

Impact on Hypusine Levels in T-Cells

While both DEHSPM and DENSPM lower intracellular hypusine levels in JURKAT T-cells, the extent of reduction differs [1].

Hypusine modulation
Head-to-head
DEHSPM: 73% of control; DENSPM: 59% of control (144 h, JURKAT)
Partial vs. pronounced eIF5A hypusination reduction; mechanistic nuance for pathway studies.
Human JURKAT T-cell line.
Hypusine Polyamine Analogue JURKAT T-cells

Activity in Bladder Cancer Cell Lines

In contrast to the L1210 leukemia model, in human transitional cell carcinoma (TCC) lines (T24 and J82), DENSPM displayed greater antiproliferative activity than DEHSPM [1].

Bladder cancer activity
Head-to-head
DENSPM more potent than DEHSPM in T24, J82 TCC lines
Cell-type specificity; DEHSPM activity advantage not universal.
Quantitative IC50 not available from abstract.
Bladder Cancer Transitional Cell Carcinoma Polyamine Depletion

Metabolic Stability and Tissue Accumulation

A key differentiator for DEHSPM is its unique metabolic profile. While DEHSPM itself is rapidly cleared (plasma t1/2 = 1.04 hr in dogs), its principal N-deethylated metabolite, homospermine (HSPM), is resistant to further catabolism and accumulates in tissues [1].

Metabolite t1/2
Class-level
HSPM liver t1/2 15.4 days (mice) vs DEHSPM 1.6 days
Major metabolite accumulates; chronic tissue retention context.
Dogs, mice; N-deethylation pathway.
Metabolism Pharmacokinetics Tissue Accumulation

In Vivo Antidiarrheal Efficacy

DEHSPM demonstrates potent in vivo antidiarrheal activity in a rodent model, a property shared with its hydroxylated analogue but achieved with a distinct metabolic profile [1].

In vivo antidiarrheal
Class-level
Complete prevention at 5 mg/kg in castor oil rat model
Reported model-response; matched by (HO)2-DEHSPM with lower toxicity risk.
Metabolic profile drives safety-related endpoint difference.
Antidiarrheal In Vivo Efficacy Castor Oil Model

Research Applications Based on Comparative Data


Polyamine Depletion in L1210 Leukemia Models

DEHSPM is the preferred polyamine analogue for studies on L1210 murine leukemia cells due to its superior antiproliferative potency (IC50 = 0.06 µM) compared to the close analogues DESPM and DENSPM [1]. Its rapid action and profound cytotoxic effects at 144 hours [1] make it a valuable tool for dissecting polyamine-dependent growth pathways in this specific cell line.

Polyamine Transport Kinetics Studies

With a Ki for the polyamine transport system (1.6 µM) comparable to DESPM (1.4 µM) [1], DEHSPM serves as an excellent probe for investigating high-affinity polyamine uptake. Its use alongside DENSPM, which has a much lower affinity (Ki = 17 µM) [1], allows researchers to explore the structural determinants of substrate recognition by the polyamine transport apparatus.

Hypusination in T-Cell Biology

DEHSPM's ability to moderately reduce intracellular hypusine levels (to 73% of control) in JURKAT T-cells [2] offers a nuanced tool for studying the role of hypusinated eIF5A. Unlike the more potent depleting agent DENSPM [2], DEHSPM allows for the investigation of pathways sensitive to partial hypusine depletion, potentially revealing distinct cellular responses.

Metabolic Liability and Analogue Design

The well-characterized metabolic liability of DEHSPM—specifically the accumulation of its stable, non-catabolizable metabolite homospermine (HSPM) in tissues [3]—makes it an essential reference compound for medicinal chemistry efforts aimed at creating safer polyamine-based therapeutics. Studies on (HO)2-DEHSPM directly validated the concept of 'metabolic programming' to eliminate tissue accumulation while retaining efficacy [4], with DEHSPM serving as the benchmark.

Application
Selection Property
Validation Focus
L1210 leukemia cell proliferation studies
Reported higher potency within analogue set
Polyamine depletion endpoint validation
Polyamine uptake mechanism studies
High-affinity transport substrate
Competitive uptake assay interpretation
eIF5A hypusination pathway analysis
Moderate hypusine reduction profile
Partial depletion endpoint characterization
Polyamine metabolism and analogue design
Metabolite accumulation benchmark
Tissue retention and toxicity endpoint monitoring

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